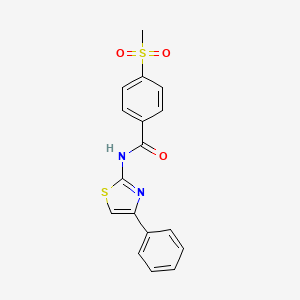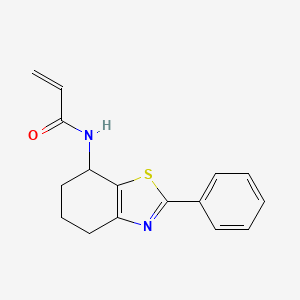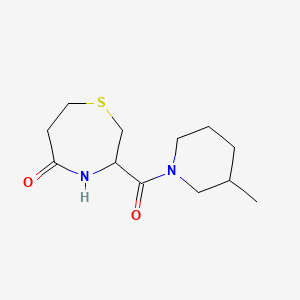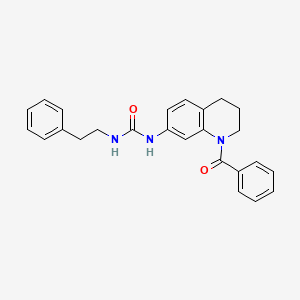
4-methanesulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-methanesulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Wissenschaftliche Forschungsanwendungen
Selective Mesylation Techniques
The compound 1H-Benzotriazol-1-yl methanesulfonate showcases the effectiveness of mesylation in differentiating amino groups, highlighting selective mesylation techniques that could potentially apply to compounds like 4-methanesulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide. This selective mesylation occurs at primary amino groups in molecules with both primary and secondary amino groups, providing a pathway for selective modification in complex molecules (Sun Young Kim et al., 1999).
Intramolecular Ring Transformation
The synthesis of fused s-triazoles from 2-methanesulfonyl-5-phenyl-1,3,4-oxadiazole illustrates the potential for intramolecular ring transformations involving sulfonyl compounds. This process leads to the formation of complex heterocyclic structures, indicating that this compound could undergo similar transformations to yield pharmacologically relevant structures (Tadashi Sasaki et al., 1984).
Preparation of Sultone Oximes
The novel base-catalyzed rearrangement of sultone oximes to 1,2-benzisoxazole-3-methane sulfonate derivatives presents an innovative pathway for generating crucial intermediates for drug development, such as zonisamide. This suggests the versatility of sulfonyl compounds in synthesizing complex molecules with significant pharmaceutical applications (V. Arava et al., 2007).
Methanesulfonic Acid/SiO2 in Synthesis
The use of Methanesulfonic acid/SiO2 as a catalyst for the synthesis of 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids demonstrates a method for constructing benzothiazole derivatives, which are crucial in various therapeutic agents. This method could be applicable in synthesizing derivatives of this compound for potential drug discovery (H. Sharghi & O. Asemani, 2009).
Catalysis in Alkylation Reactions
Methanesulfonic acid's role as a catalyst for the electrophilic addition of long-chain olefins to benzene showcases its utility in facilitating complex alkylation reactions. This highlights the potential for using methanesulfonic acid derivatives in catalyzing key steps in the synthesis of complex organic compounds, offering pathways for the functionalization of compounds like this compound (B. Luong et al., 2004).
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
4-methylsulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c1-24(21,22)14-9-7-13(8-10-14)16(20)19-17-18-15(11-23-17)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAYRBUAIGVCIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2931501.png)
![[4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2931502.png)


![2-[(4-Bromophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)nicotinonitrile](/img/structure/B2931508.png)
![4-Azaspiro[2.3]hexane hemioxalate](/img/structure/B2931510.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3-bromobenzamide](/img/structure/B2931512.png)
![1-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2931513.png)

![3-{[(5-Bromofuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2931519.png)

![6-Bromo-3-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2931521.png)

![3-(2-oxo-2-(piperidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2931523.png)
